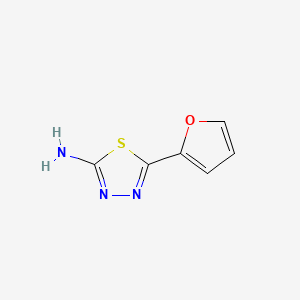

![molecular formula C7H9NO B1296585 7-Azabicyclo[4.2.0]oct-3-en-8-one CAS No. 20205-48-5](/img/structure/B1296585.png)

7-Azabicyclo[4.2.0]oct-3-en-8-one

Overview

Description

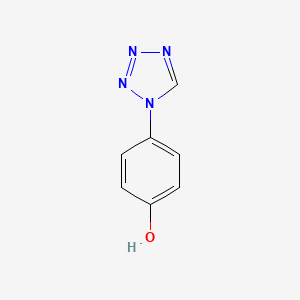

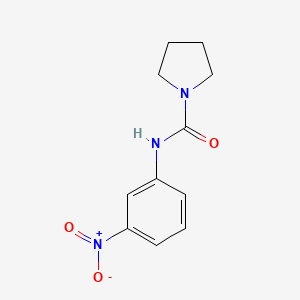

7-Azabicyclo[4.2.0]oct-3-en-8-one is a chemical compound with the linear formula C7H9NO . It has a molecular weight of 123.156 .

Synthesis Analysis

The synthesis of 7-Azabicyclo[4.2.0]oct-3-en-8-one involves cyclisation of ketones derived from the 4-allyl grouping to produce 3-substituted derivatives . Another method involves asymmetric cycloadditions which afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Molecular Structure Analysis

The molecular structure of 7-Azabicyclo[4.2.0]oct-3-en-8-one is represented by the linear formula C7H9NO . It has a molecular weight of 123.156 .Scientific Research Applications

Antimicrobial Activity

The 7-Azabicyclo[4.2.0]oct-3-en-8-one analogues have been evaluated for their in vitro antimicrobial activity . The derivatives exhibited excellent antibacterial activity comparable to the parent drug ampicillin .

Anticancer Activity

These compounds were also assessed for their cytotoxic activity (IC 50) against HeLa cells . Some of the compounds displayed potential anticancer activity .

Structural Analysis

The structures of these compounds were established by IR, 1H NMR, 13C NMR and mass spectral studies . This helps in understanding the molecular structure and properties of the compound .

Molecular Docking Study

In a molecular docking study, these compounds showed minimum binding energy and good affinity towards the active pocket . They are believed to be good inhibitors of β-tubulin .

Synthesis of Novel Derivatives

A series of novel 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-ones were synthesized from the corresponding 2,4-dihydroxoquinoline derivative through multistep reactions . This opens up possibilities for creating new compounds with potentially different properties .

Structural Flexibility

Under the strain of the quasi-planar, B-lactam moiety, the rigid cyclohexane ring in the title compound can assume either a flexible boat form (77%) or a flexible half-chair form (23%) . These two forms can be present simultaneously .

Safety and Hazards

The safety data sheet for 7-Azabicyclo[4.2.0]oct-3-en-8-one suggests that in case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention. In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention. If inhaled, remove to fresh air and get medical attention. If not breathing, give artificial respiration. If ingested, do not induce vomiting and get medical attention .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which can be formed from 7-Azabicyclo[4.2.0]oct-3-en-8-one, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many researchers worldwide .

properties

IUPAC Name |

7-azabicyclo[4.2.0]oct-3-en-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c9-7-5-3-1-2-4-6(5)8-7/h1-2,5-6H,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHROAFZNBVGGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942281 | |

| Record name | 7-Azabicyclo[4.2.0]octa-3,7-dien-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20205-48-5 | |

| Record name | 7-Azabicyclo(4.2.0)oct-3-en-8-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020205485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20205-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Azabicyclo[4.2.0]octa-3,7-dien-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1296505.png)

![3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B1296527.png)